molecular formula C14H12KN2O2P B6422544 potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate CAS No. 474877-61-7

potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate

Cat. No. B6422544
CAS RN: 474877-61-7
M. Wt: 310.33 g/mol
InChI Key: XLNFODKABUZNMH-UHFFFAOYSA-M
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Description

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate, also known as PBP, is a phosphinate compound that is used in scientific research. It is a versatile compound that is used in a variety of applications, including synthesis, biochemical and physiological studies, and laboratory experiments.

Scientific Research Applications

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate has a wide range of applications in scientific research. It is used in biochemical and physiological studies to study the effect of phosphinate compounds on the body. It is also used in laboratory experiments to study the mechanism of action of certain compounds. Additionally, potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is used in the synthesis of other phosphinate compounds, such as phosphonates and phosphinates.

Mechanism of Action

The mechanism of action of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is not yet fully understood. However, it is believed that it acts as a proton-transferring agent, transferring protons from the phosphinate group to the phenyl group. This transfer of protons causes a change in the structure of the phosphinate group, resulting in the formation of the desired potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate are not yet fully understood. However, it is believed that potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate can act as an inhibitor of certain enzymes, such as phosphatases and kinases. Additionally, potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is believed to have anti-inflammatory properties, as well as the ability to reduce oxidative stress.

Advantages and Limitations for Lab Experiments

Potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate has several advantages for laboratory experiments. It is relatively stable and non-toxic, making it safe to use in experiments. Additionally, potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate is relatively inexpensive and easy to synthesize, making it a cost-effective option for laboratory experiments. However, there are some limitations to using potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate. It is not as effective as other phosphinate compounds, and its mechanism of action is not yet fully understood.

Future Directions

The potential future directions of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug development. Additionally, further research could be conducted on the synthesis of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate and other phosphinate compounds, as well as the development of new methods for synthesizing potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate. Finally, further research could be conducted on the potential uses of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate in other fields, such as agriculture, food processing, and environmental science.

Synthesis Methods

The synthesis of potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate can be achieved through a two-step process. The first step involves the reaction of potassium hydroxide and 1-methyl-1H-1,3-benzodiazol-2-yl chloride, which produces the desired phosphinate product. In the second step, the product is reacted with phenylphosphonic acid to produce the desired potassium (1-methyl-1H-1,3-benzodiazol-2-yl)(phenyl)phosphinate compound.

properties

IUPAC Name

potassium;(1-methylbenzimidazol-2-yl)-phenylphosphinate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N2O2P.K/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11;/h2-10H,1H3,(H,17,18);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNFODKABUZNMH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12KN2O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

potassium (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)phosphinate

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